molecular formula C9H8N2O3 B11907150 (7-Nitro-1h-indol-3-yl)methanol

(7-Nitro-1h-indol-3-yl)methanol

Cat. No.: B11907150
M. Wt: 192.17 g/mol
InChI Key: PBGUYAXDVYZTOG-UHFFFAOYSA-N
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Description

(7-Nitro-1h-indol-3-yl)methanol is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of a nitro group at the 7th position and a hydroxymethyl group at the 3rd position of the indole ring gives this compound unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Nitro-1h-indol-3-yl)methanol typically involves the nitration of indole derivatives followed by the introduction of a hydroxymethyl group. One common method is the nitration of 1H-indole-3-carboxaldehyde using nitric acid and sulfuric acid to introduce the nitro group at the 7th position. This is followed by reduction of the aldehyde group to a hydroxymethyl group using sodium borohydride or similar reducing agents .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

(7-Nitro-1h-indol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

(7-Nitro-1h-indol-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (7-Nitro-1h-indol-3-yl)methanol is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxymethyl group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Nitro-1h-indol-3-yl)methanol is unique due to the presence of both the nitro and hydroxymethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

(7-nitro-1H-indol-3-yl)methanol

InChI

InChI=1S/C9H8N2O3/c12-5-6-4-10-9-7(6)2-1-3-8(9)11(13)14/h1-4,10,12H,5H2

InChI Key

PBGUYAXDVYZTOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2CO

Origin of Product

United States

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